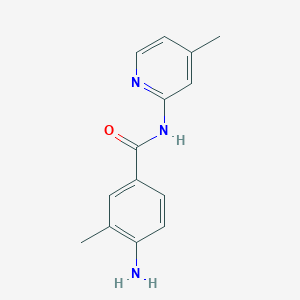

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide

Description

Systematic Nomenclature and Molecular Formula

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature protocols for complex heterocyclic amides. The compound bears the Chemical Abstracts Service registry number 1019398-78-7, providing unambiguous identification within chemical databases and literature. The molecular formula C₁₄H₁₅N₃O indicates a molecular composition containing fourteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one oxygen atom, yielding a calculated molecular weight of 241.29 grams per mole.

The systematic name follows the benzamide core structure with specific positional descriptors for each substituent group. The 4-amino designation indicates an amino group (-NH₂) positioned at the para location relative to the carbonyl carbon of the benzamide moiety. The 3-methyl substituent places a methyl group (-CH₃) at the meta position on the same benzene ring. The N-(4-methyl-2-pyridyl) portion describes the amide nitrogen substitution with a pyridine ring system bearing a methyl group at the 4-position of the pyridine ring. This nomenclature system ensures precise identification and distinguishes the compound from closely related structural isomers that may possess different substitution patterns.

The molecular structure can be represented through multiple chemical notation systems, each providing specific structural information. The Simplified Molecular Input Line Entry System notation O=C(NC1=NC=CC(C)=C1)C2=CC=C(N)C(C)=C2 describes the connectivity pattern and functional group arrangements. The International Chemical Identifier provides a standardized representation: InChI=1S/C14H15N3O/c1-9-5-6-16-13(7-9)17-14(18)11-3-4-12(15)10(2)8-11/h3-8H,15H2,1-2H3,(H,16,17,18). These multiple identification systems collectively ensure unambiguous compound specification across different chemical information systems and research applications.

Crystallographic Data and Three-Dimensional Conformational Analysis

Crystal structure analysis of related benzamide-pyridine compounds provides valuable insights into the three-dimensional conformational preferences of this compound. Crystallographic studies of structurally similar compounds reveal characteristic dihedral angles between aromatic ring systems and specific hydrogen bonding patterns that influence molecular packing arrangements. The dihedral angle between benzene and pyridine ring planes in analogous structures typically ranges from 26.86 degrees to 64.58 degrees, indicating significant conformational flexibility around the amide linkage.

Intramolecular hydrogen bonding patterns play crucial roles in stabilizing preferred conformations within the crystal lattice. Characteristic hydrogen bond formations include N-H···O interactions involving the amino group and carbonyl oxygen, as well as C-H···S interactions in related thiourea derivatives. These intermolecular interactions generate specific ring motifs, commonly producing S(6) rings through intramolecular hydrogen bonding and R²₂(8) loops through intermolecular associations. The crystallographic analysis reveals that molecules typically adopt trans-cis geometry around the amide functionality, which becomes stabilized through specific hydrogen bonding networks within the solid state structure.

Three-dimensional conformational analysis indicates that the amino and methyl substituents on the benzene ring significantly influence the overall molecular geometry and crystal packing behavior. The amino group at the 4-position provides additional hydrogen bonding capabilities that can participate in both intramolecular and intermolecular interactions. Computational studies suggest that the methyl groups at both the benzene and pyridine positions introduce steric effects that influence the preferred rotational conformations around the central amide bond. Crystal structure determinations of related compounds demonstrate molecular volumes ranging from approximately 677 cubic angstroms to 661 cubic angstroms, providing benchmarks for expected structural parameters.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopic analysis provides detailed information about the molecular structure and electronic environment of individual atoms within this compound. Proton Nuclear Magnetic Resonance spectra typically exhibit characteristic resonances for the methyl groups appearing as singlets around 2.32-2.44 parts per million, representing the methyl substituents on both the benzene and pyridine rings. Aromatic proton signals appear in the downfield region between 7.30-8.34 parts per million, with specific coupling patterns that distinguish between benzene ring protons and pyridine ring protons. The amino group protons typically appear as exchangeable signals that may be observed under specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon resonance at approximately 170 parts per million, characteristic of amide functionality. Aromatic carbon signals appear throughout the 110-160 parts per million range, with specific chemical shifts reflecting the electronic effects of amino and methyl substituents. The methyl carbon atoms typically resonate around 20-25 parts per million, providing confirmation of the substitution pattern. Two-dimensional Nuclear Magnetic Resonance techniques can provide additional structural confirmation through correlation spectroscopy experiments that establish connectivity patterns between adjacent carbon and hydrogen atoms.

Infrared spectroscopic analysis reveals characteristic vibrational frequencies that confirm functional group presence and molecular structure. The amino group N-H stretching vibrations typically appear around 3375 wavenumbers, while the carbonyl C=O stretch occurs near 1683 wavenumbers. C-N stretching vibrations are observed around 1326 wavenumbers, and aromatic C-H stretching modes appear in the 3000-3100 wavenumber region. These spectroscopic signatures provide definitive confirmation of the proposed molecular structure and can distinguish this compound from related structural isomers through characteristic frequency patterns.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 241, corresponding to the calculated molecular weight. Collision cross section measurements using ion mobility mass spectrometry predict values around 150.7 square angstroms for the protonated molecular ion [M+H]⁺, providing additional structural information about gas-phase conformations. Common fragmentation patterns include loss of the amino group or methyl substituents, generating characteristic daughter ions that confirm the substitution pattern and connectivity.

Computational Modeling of Electronic Structure and Reactivity

Computational quantum mechanical calculations provide detailed insights into the electronic structure and reactivity patterns of this compound. Density functional theory calculations reveal molecular electrostatic potential surfaces that identify regions of positive and negative charge distribution throughout the molecule. The most electropositive regions typically occur near the amide and amino functional groups, while electronegative regions concentrate around the carbonyl oxygen and pyridine nitrogen atoms. These electrostatic properties directly influence hydrogen bonding capabilities and molecular recognition processes in both solid state and solution environments.

Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine electronic excitation properties and chemical reactivity patterns. The extended conjugation between the benzene ring and amide carbonyl system influences the electronic distribution and may affect ultraviolet-visible absorption characteristics. Computational studies indicate significant contributions from C···C and C···N intermolecular interactions to the molecular surface, accounting for approximately 5.5 percent of the total surface area in related structures. These non-covalent interactions play important roles in crystal packing and molecular association behavior.

Properties

IUPAC Name |

4-amino-3-methyl-N-(4-methylpyridin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-9-5-6-16-13(7-9)17-14(18)11-3-4-12(15)10(2)8-11/h3-8H,15H2,1-2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWOSCKSPUBQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to inhibit the activity of tyrosine kinases, which play a crucial role in signal transduction pathways and control cellular activities such as cell growth, differentiation, and metabolism.

Mode of Action

It’s known that similar compounds bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Biological Activity

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is a compound belonging to the class of benzanilides, which are known for their diverse biological activities, particularly in the inhibition of various kinases. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with several protein kinases. The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival, particularly through:

- Inhibition of Tyrosine Kinases : This compound acts as a potent inhibitor of various receptor tyrosine kinases (RTKs), including Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). Studies indicate that it can achieve significant inhibition percentages at low concentrations (10 nM), comparable to established inhibitors like imatinib .

- Phosphorylation Events : The compound influences phosphorylation events critical for cellular signaling. For instance, it has been implicated in the phosphorylation of proteins such as beta-catenin and cortactin, which are essential for cytoskeletal organization and cellular adhesion .

Research Findings

Recent studies have provided insights into the biological activities and therapeutic potentials of this compound:

- Kinase Inhibitory Assays : In vitro assays demonstrated that this compound exhibits inhibitory activity against multiple kinases. The following table summarizes its inhibitory effects on various targets:

| Target Kinase | Inhibition (%) at 10 nM |

|---|---|

| EGFR | 91 |

| PDGFRa | 67 |

| HER-4 | 65 |

| VEGFR2 | 48 |

- Cell Proliferation Studies : The compound has shown efficacy in reducing cell proliferation in cancer cell lines. For example, in assays involving breast cancer cell lines, it demonstrated a dose-dependent decrease in viability, indicating potential as an anticancer agent .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and the active sites of targeted kinases, supporting its role as a kinase inhibitor. The flexibility of the 4-(aminomethyl)benzamide moiety allows for optimal orientation within the binding pocket, enhancing its inhibitory potential .

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

- Cancer Therapy : A study involving xenograft models showed that treatment with this compound significantly reduced tumor growth compared to controls. The mechanism was linked to the inhibition of EGFR-mediated signaling pathways, leading to decreased cell proliferation and increased apoptosis .

- Inflammatory Diseases : Research has also suggested that this compound may modulate inflammatory responses by inhibiting pathways associated with cytokine signaling, particularly through IL6 signaling pathways. This could have implications for diseases characterized by chronic inflammation .

Scientific Research Applications

GPR52 Agonist Research

4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide is related to a class of compounds called 3-((4-Benzylpyridin-2-yl)amino)benzamides, which have been identified as potent GPR52 agonists . GPR52 is a G protein-coupled receptor with reported links to antipsychotic activity and cognitive functions . Research in this area has explored the potential of these compounds for therapeutic applications related to neurological disorders.

- GPR52 Agonist Development Optimization of benzamide compounds has led to the discovery of novel GPR52 agonists with improved potency and better aqueous solubility . These agonists have demonstrated antipsychotic-like activity in preclinical models, suggesting their potential as therapeutic agents for schizophrenia and related conditions .

- Pharmacological Tools GPR52 agonists, including benzamide derivatives, serve as valuable pharmacological tools for studying GPR52 activation, signaling bias, and therapeutic potential . These compounds enable researchers to investigate the intricacies of GPR52 signaling pathways and their impact on various physiological processes .

Histone Deacetylase (HDAC) Inhibition

N-(2-amino-4-pyridyl)benzamide derivatives, a class of compounds to which this compound belongs, have been identified as histone deacetylase inhibitors . HDACs play a crucial role in regulating gene expression by modifying chromatin structure . Inhibiting HDAC activity can lead to the activation of specific genes, promoting cell differentiation or apoptosis in cancer cells .

- Cancer Treatment HDAC inhibitors have emerged as promising agents for cancer chemotherapy due to their ability to induce terminal differentiation or apoptosis of cancer cells . By increasing the level of chromatin histone acetylation, these inhibitors can disrupt the abnormal gene expression patterns associated with tumor development .

- Clinical Studies Preliminary clinical studies have demonstrated that humans can safely achieve histone hyperacetylation levels by inhibiting HDAC activity . This finding has fueled interest in developing HDAC inhibitors for the treatment of cancer, leukemia, and other diseases associated with differentiation and proliferation .

Environmental Carcinogen Research

Heterocyclic amines, some structurally related to this compound, are a class of environmental and dietary carcinogens increasingly associated with cancer etiology . Research has explored the impact of environmental exposures on the mutagenicity and carcinogenicity of heterocyclic amines .

- Lactoperoxidase Activation Studies have shown that heterocyclic amines can undergo activation in breast tissue as a result of oxidation by lactoperoxidase (LPO) . This activation process may lead to the formation of DNA adducts, potentially initiating breast cancer .

- DNA Adduct Formation Research has focused on the DNA adduct formation of heterocyclic aromatic amines in human hepatocytes . These studies aim to elucidate the mechanisms by which these compounds interact with DNA and contribute to carcinogenesis .

FABP4 Inhibition

Some researches have explored the potential of related compounds as FABP4 inhibitors .

- Inhibitory Activity A number of molecules have been synthesized and evaluated as FABP4 inhibitors, with some demonstrating potent inhibitory activity . These inhibitors have the ability to reduce the fluorescence of the DR to a high extent, showcasing their effectiveness .

Physicochemical Properties

Relevant information regarding the physicochemical properties of a similar compound, namely 4-amino-3-methyl-N-(2-methylpropyl)benzamide, is available :

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The benzamide scaffold is highly modular, with variations in substituents influencing physicochemical and biological properties. Key analogs include:

Key Observations :

Physicochemical Properties

Notes:

- The target compound’s amino group enhances water solubility relative to allyloxy or ferrocenyl analogs but requires solubilization aids like DMSO .

- Nilotinib’s larger size and multiple aromatic rings reduce solubility, necessitating formulation adjustments for bioavailability .

Neurological Targets

- Target Compound: No direct biological data is provided, but structural analogs (e.g., 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) act as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine receptors (nAChRs), with IC₅₀ values of ~6 µM for α4β2 subtypes .

- Comparison: The allyloxy analog shows 5-fold selectivity for α4β2 over α3β4 nAChRs, suggesting that substituent bulk and polarity influence subtype specificity. The target compound’s amino group may reduce selectivity due to increased hydrophilicity.

Cardiovascular Activity

- Analogs like 4-amino-3-methyl-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide exhibit cardiotonic activity comparable to levosimendan, a calcium sensitizer . This highlights the role of pyridazinone moieties in modulating cardiac function, a feature absent in the target compound.

Anticancer Potential

- Nilotinib , a kinase inhibitor, demonstrates the therapeutic relevance of benzamide derivatives in oncology . Its complex structure (imidazole, pyrimidine) contrasts with the simpler target compound, underscoring the trade-off between simplicity and target affinity.

Preparation Methods

Preparation of Key Intermediates

One common approach involves starting from methyl 4-amino-3-methylbenzoate or its derivatives. For example, methyl 4-amino-3-methylbenzoate can be prepared by reduction of methyl 4-nitro-3-methylbenzoate, which itself can be obtained by esterification of 4-nitro-3-methylbenzoic acid. The latter is accessible by oxidation and nitration of 4-nitro-m-xylene, as described in classical literature and patent processes.

| Step | Intermediate | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|

| Oxidation | 4-nitro-m-xylene to 4-nitro-3-methylbenzoic acid | Oxidation under controlled conditions | Moderate | Classical method from Liebigs Ann. Chem. |

| Esterification | 4-nitro-3-methylbenzoic acid to methyl 4-nitro-3-methylbenzoate | Acid catalysis, methanol reflux | High (up to 97%) | Standard Fischer esterification |

| Reduction | Methyl 4-nitro-3-methylbenzoate to methyl 4-amino-3-methylbenzoate | Catalytic hydrogenation or chemical reduction | Moderate to high | Commonly Pd/C or SnCl2 reduction |

Formation of Benzamide Derivative

The methyl 4-amino-3-methylbenzoate intermediate is converted to the benzoyl chloride derivative using reagents such as thionyl chloride or oxalyl chloride. This benzoyl chloride is then reacted with 4-methyl-2-pyridyl amine to form the corresponding benzamide.

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| Conversion | Methyl 4-amino-3-methylbenzoate to benzoyl chloride | Thionyl chloride, reflux | Quantitative to high | Formation of acid chloride intermediate |

| Amidation | Benzoyl chloride + 4-methyl-2-pyridyl amine | Chloroform solvent, room temperature to reflux | Moderate (60%) | Direct amidation, moderate yields due to sterics |

This method is supported by literature where benzoyl chloride intermediates react with amines to form benzamides with yields around 60%.

Alternative Methods: Reductive Amination

An alternative synthetic approach involves reductive amination of aldehyde intermediates. For example, methyl 4-formylbenzoate can be reacted with 4-methyl-2-pyridyl amine under reductive amination conditions to yield the benzamide derivative with the amino substituent introduced via the amine.

- This method generally involves the condensation of the aldehyde with the amine followed by reduction (e.g., using sodium cyanoborohydride).

- Yields for such reactions tend to be moderate (10–25%) depending on the substrate and conditions.

Detailed Research Findings

Improved Process for Related Benzamide Derivatives

Another patent (US20030065211A1) reports an improved process for related methyl N-butyryl-4-amino-3-methylbenzoate derivatives:

- The initial reaction of o-toluidine with butyryl chloride in aromatic solvents at 50–100°C.

- The reaction proceeds with high yields (92–95%) and high purity (>98%) after precipitation and filtration.

- This method highlights the importance of controlled temperature and solvent choice for high yield amidation.

By analogy, the amidation of benzoyl chlorides with 4-methyl-2-pyridyl amine can be optimized using similar conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Esterification + Reduction + Amidation | 4-nitro-3-methylbenzoic acid | Methanol, reducing agent, 4-methyl-2-pyridyl amine, thionyl chloride | Reflux, catalytic hydrogenation, room temp amidation | 60–90% overall | Classical multi-step route |

| Direct Amidation of Benzoyl Chloride | Methyl 4-amino-3-methylbenzoate (converted to acid chloride) | Thionyl chloride, 4-methyl-2-pyridyl amine | Reflux or room temp in chloroform | ~60% | Moderate yields, requires purification |

| Reductive Amination | Methyl 4-formylbenzoate + 4-methyl-2-pyridyl amine | NaBH3CN or equivalent reducing agent | Room temperature | 10–25% | Lower yields, alternative route |

| Halogenation + Amidation (Patent method) | Substituted methyl benzoates | Chlorine, ethylene glycol, amine | 100–120°C, reflux | 74–86.5% | Adaptable for pyridyl amines |

Q & A

Q. What are the standard synthetic routes for preparing 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide, and which coupling agents are typically employed?

The synthesis often involves condensation of substituted benzoic acids with aminopyridine derivatives. A common method uses coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group for amide bond formation. Reaction conditions (e.g., dry solvents, inert atmosphere) and purification via column chromatography are critical to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and amide bond formation. Aromatic protons in the pyridyl and benzamide moieties typically appear between δ 7.0–8.5 ppm.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Peaks near 1650–1680 cm confirm the carbonyl (C=O) stretch of the amide group .

Q. How is crystallographic data for this compound refined, and what software is recommended?

SHELX (e.g., SHELXL) is widely used for small-molecule crystallography refinement. It handles twinning, disorder, and high-resolution data effectively. Researchers should cross-validate results with programs like Olex2 or Mercury to resolve ambiguities in electron density maps .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data obtained using different refinement software?

Discrepancies often arise from twinning or partial occupancy of substituents. Strategies include:

- Re-examining raw diffraction data for indexing errors.

- Using PLATON to check for missed symmetry elements.

- Comparing R-factor convergence across software (e.g., SHELX vs. CRYSTALS). Consensus refinement with multiple programs improves reliability .

Q. What strategies are recommended for elucidating the compound’s mechanism of action when initial enzyme inhibition assays yield contradictory results?

- Orthogonal Assays: Combine fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to validate binding affinities.

- Structural Analysis: Co-crystallize the compound with target enzymes (e.g., kinases or bacterial PPTases) to identify interaction hotspots.

- Pathway Mapping: Use RNA-seq or proteomics to track downstream effects on biochemical pathways (e.g., bacterial proliferation or kinase signaling) .

Q. What experimental design considerations are critical for optimizing the compound’s pharmacokinetic properties in preclinical studies?

- Lipophilicity Adjustments: Introduce trifluoromethyl or pyridyl groups to enhance metabolic stability (logP optimization).

- Solubility Testing: Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal absorption.

- In Vitro Metabolism: Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. How can computational methods guide the rational design of derivatives with improved target selectivity?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses against off-target vs. on-target proteins.

- Free Energy Perturbation (FEP): Calculate relative binding energies for substituent modifications (e.g., methyl vs. methoxy groups).

- QSAR Models: Corrogate substituent electronegativity or steric bulk with activity data to prioritize synthetic targets .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in biological activity data across different cell lines or assay conditions?

- Normalization: Use housekeeping genes (e.g., GAPDH) or internal controls (e.g., ATP quantification) to standardize viability assays.

- Dose-Response Curves: Perform 8-point IC determinations to reduce variability.

- Meta-Analysis: Aggregate data from >3 independent replicates and apply statistical tests (e.g., ANOVA with Tukey’s post hoc) .

Q. What are the pitfalls in interpreting hydrogen-bonding interactions from crystallographic data alone?

- False Positives: Short contacts (<3.0 Å) may reflect crystal packing rather than biological relevance.

- Dynamic Behavior: Solution-phase interactions (NMR or MD simulations) often differ from static crystal structures.

- Protonation States: Use pKa predictions (e.g., MarvinSketch) to account for pH-dependent H-bond donor/acceptor roles .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.